molecular formula C38H35N B14228865 N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline CAS No. 501077-98-1

N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline

Cat. No.: B14228865
CAS No.: 501077-98-1
M. Wt: 505.7 g/mol
InChI Key: OMVREFOZCNUJCI-UHFFFAOYSA-N
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Description

N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a central aniline moiety substituted with two 4,4-diphenylbut-3-en-1-yl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline typically involves the reaction of aniline with 4,4-diphenylbut-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline involves its ability to interact with biological molecules and induce self-assembly into nanoparticles. These nanoparticles can encapsulate therapeutic agents and deliver them to target cells. The molecular targets and pathways involved include interactions with cell membranes and intracellular uptake mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(4-aminophenyl)benzene-1,4-diamine
  • 1,4-Diphenylbut-3-en-2-one
  • N-(1,1-diphenylbut-3-en-1-yl)aniline

Uniqueness

N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline stands out due to its unique ability to form self-assembled nanoparticles, which is not commonly observed in similar compounds. This property makes it particularly valuable in the development of drug delivery systems and advanced materials .

Properties

CAS No.

501077-98-1

Molecular Formula

C38H35N

Molecular Weight

505.7 g/mol

IUPAC Name

N,N-bis(4,4-diphenylbut-3-enyl)aniline

InChI

InChI=1S/C38H35N/c1-6-18-32(19-7-1)37(33-20-8-2-9-21-33)28-16-30-39(36-26-14-5-15-27-36)31-17-29-38(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-15,18-29H,16-17,30-31H2

InChI Key

OMVREFOZCNUJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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